molecular formula C9H7BrO B2952470 1-Bromo-4-ethynyl-2-methoxybenzene CAS No. 69151-17-3

1-Bromo-4-ethynyl-2-methoxybenzene

Cat. No.: B2952470
CAS No.: 69151-17-3
M. Wt: 211.058
InChI Key: ZOYDGNPFQNLPNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Cyclisation Reactions

1-Bromo-4-ethynyl-2-methoxybenzene is used in various cyclisation reactions. For instance, it's involved in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This process is catalyzed by nickel(I) complexes and results in high yields of tetrahydrofuran derivatives (Esteves, Ferreira & Medeiros, 2007).

Synthesis of Liquid Crystals

The compound is used in the synthesis of enantiopure trioxadecalin derived liquid crystals. This involves reactions with Grignard reagents, leading to the formation of various unsaturated β-C-aryl glycosides. These glycosides are used as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).

Fragrance Synthesis

In fragrance synthesis, this compound is used in the arylation of β-methallyl alcohol. This reaction, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, produces floral fragrances. The process is chemoselective and practically feasible (Scrivanti et al., 2008).

Sterically Protected Compounds

It plays a role in the preparation of sterically protected compounds, such as diphosphene and fluorenylidenephosphine. The electronic perturbation by the p-methoxy group in these systems is indicated by their spectral properties (Toyota et al., 2003).

Epoxide Cleavage

The compound is used in the cleavage of epoxides into halohydrins. This process occurs regioselectively under neutral conditions, even when sensitive functional groups are present, and results in high yields of vicinal iodo and bromo alcohols (Niknam & Nasehi, 2002).

Molecular Switching

It also finds applications in controlling molecular switching via chemical functionality. This involves studies on the structure and dynamics of molecular motion at the single-molecule level (Balema et al., 2019).

Properties

IUPAC Name

1-bromo-4-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYDGNPFQNLPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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